

Application Notes and Protocols: The Role of Methyl Red in Differentiating Enteric Bacteria

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Compound of Interest

Compound Name: Methyl red sodium salt

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Introduction

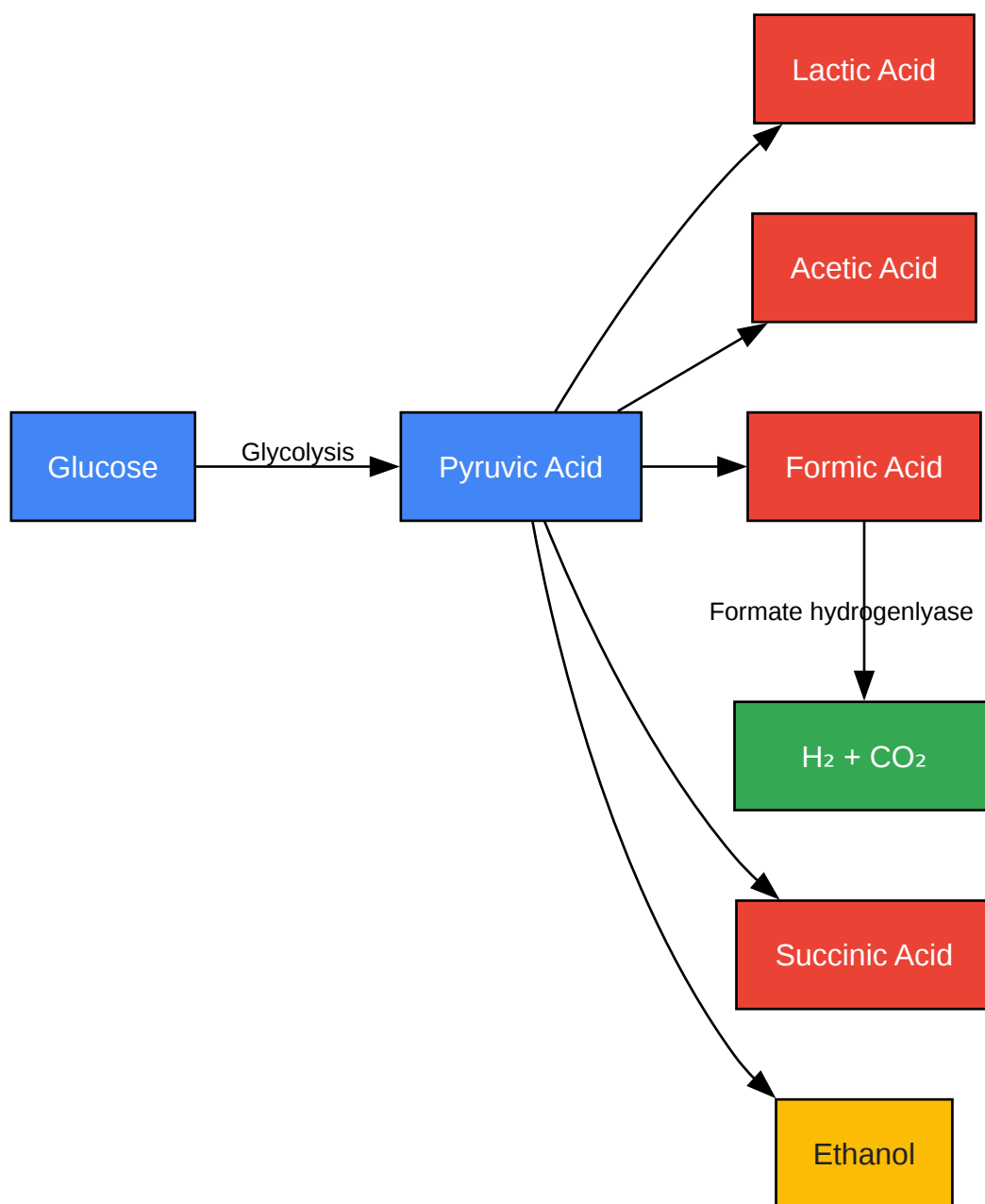
The Methyl Red (MR) test is a cornerstone biochemical assay in microbiology, primarily utilized for the differentiation of enteric bacteria based on their distinct glucose fermentation pathways. This test is a critical component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests, which collectively provide a metabolic fingerprint for members of the Enterobacteriaceae family.[1][2] Its simplicity, cost-effectiveness, and reliability make it an indispensable tool in clinical diagnostics, food safety, and research settings for the presumptive identification of bacterial isolates.[3][4]

The principle of the MR test lies in the ability of certain bacteria to perform mixed acid fermentation of glucose, resulting in the production of a high concentration of stable acidic end-products.[5][6] These acids, including lactic, acetic, and formic acid, cause a significant drop in the pH of the culture medium to 4.4 or below.[5][7] The addition of the pH indicator, methyl red, to such a highly acidic medium results in a distinct red color, indicating a positive result.[7][8] Conversely, organisms that produce less stable or neutral end-products from glucose metabolism will not lower the pH to the same extent, leaving the methyl red indicator yellow, which signifies a negative result.[7][8] This differential acid production is a key taxonomic marker for distinguishing between closely related enteric genera.[9]

Biochemical Principle: Mixed Acid Fermentation

The basis of the Methyl Red test is the mixed acid fermentation pathway, a metabolic process employed by certain facultative anaerobic bacteria to ferment glucose. This pathway results in the production of a variety of acidic and neutral end-products.

All members of the Enterobacteriaceae family initially convert glucose to pyruvic acid via the Embden-Meyerhof pathway.[6] From pyruvate, the metabolic route diverges. MR-positive organisms utilize the mixed acid pathway to further metabolize pyruvic acid into a mixture of stable acids, such as lactic acid, acetic acid, succinic acid, and formic acid.[6] This accumulation of acids overcomes the buffering capacity of the MR-VP broth, leading to a significant decrease in pH.[8]



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Fig. 1: Simplified pathway of mixed acid fermentation.

Data Presentation: Methyl Red Test Results for Common Enteric Bacteria

The Methyl Red test is highly effective in differentiating key members of the Enterobacteriaceae. The following table summarizes the typical MR test reactions for a selection of clinically and environmentally relevant enteric bacteria. While the MR test is a

reliable indicator, it is important to note that results can occasionally vary between strains of the same species. For definitive identification, the MR test should be used in conjunction with other biochemical and molecular tests.[6]

Bacterial Species	Typical Methyl Red (MR) Result	Frequency of Positive Result (%)	Notes
Escherichia coli	Positive	>99%	A key characteristic for the identification of E. coli.[8][9]
Klebsiella pneumoniae	Negative	~2%	Differentiated from E. coli by a negative MR test.[10][11]
Klebsiella oxytoca	Negative	Variable	Most strains are MR-negative, but some can be positive.
Enterobacter aerogenes	Negative	<1%	A classic example of an MR-negative organism.[1][9]
Enterobacter cloacae	Negative	Variable	Generally MR-negative.
Salmonella spp.	Positive	>95%	Most species, including those of clinical significance, are MR-positive.[5][12]
Shigella spp.	Positive	>99%	Typically MR-positive.[13]
Proteus vulgaris	Positive	>95%	A reliable characteristic for this species.[3]
Proteus mirabilis	Positive	Variable	Most strains are MR-positive.
Citrobacter freundii	Positive	~63-88%	MR reaction can be variable within this species.[14][15]

<i>Serratia marcescens</i>	Negative	Variable	Generally considered MR-negative.[5]
<i>Yersinia enterocolitica</i>	Positive	>95%	Most strains are MR-positive.

Experimental Protocols

Preparation of Methyl Red-Voges Proskauer (MR-VP) Broth

Composition per liter:

- Buffered Peptone: 7.0 g
- Dextrose (Glucose): 5.0 g
- Dipotassium Phosphate (K_2HPO_4): 5.0 g
- Distilled Water: 1000 ml

Instructions:

- Dissolve the components in the distilled water.
- Dispense into test tubes.
- Sterilize by autoclaving at 121°C for 15 minutes.
- The final pH should be 6.9 ± 0.2 at 25°C.[8]

Preparation of Methyl Red Reagent

Composition:

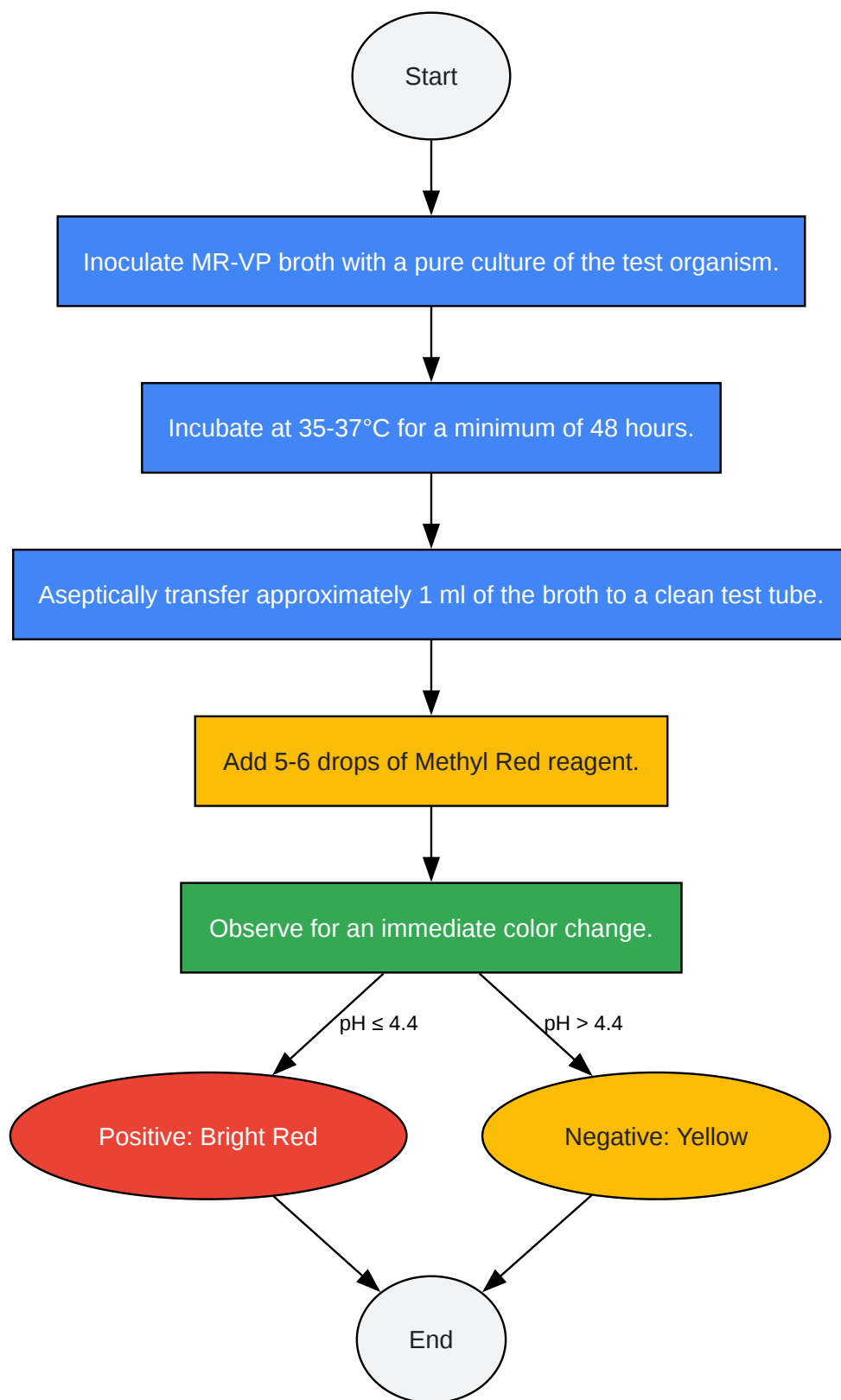
- Methyl Red: 0.1 g
- Ethyl Alcohol (95%): 300 ml

- Distilled Water: 200 ml

Instructions:

- Dissolve the methyl red in the ethyl alcohol.
- Add the distilled water to bring the final volume to 500 ml.
- Store in a brown, tightly sealed bottle at 4-8°C. The reagent is stable for up to one year.^[7]

Methyl Red Test Procedure



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Fig. 2: Workflow for the Methyl Red test.

Detailed Steps:

- **Inoculation:** Using a sterile inoculating loop or needle, pick a single, well-isolated colony from a pure 18-24 hour culture. Inoculate a tube of MR-VP broth. A light inoculum is recommended to avoid invalid results.[7]
- **Incubation:** Incubate the inoculated tube aerobically at 35-37°C for a minimum of 48 hours. [6] For some organisms, an incubation period of up to 5 days may be necessary.[7]
- **Reagent Addition:** After incubation, aseptically transfer approximately 1 ml of the broth to a separate clean test tube. Add 5-6 drops of the Methyl Red reagent to this aliquot.[6]
- **Observation and Interpretation:** Observe the color of the medium immediately after the addition of the reagent.
 - **Positive Result:** A distinct and stable bright red color indicates a positive MR test.[8]
 - **Negative Result:** A yellow color indicates a negative MR test.[8]
 - **Inconclusive Result:** An orange color is considered an inconclusive or weakly positive result. In such cases, it is recommended to re-incubate the original broth for an additional 24-48 hours and repeat the test.[7]

Quality Control

For reliable results, it is essential to perform quality control with known organisms alongside the test isolates.

- **Positive Control:** Escherichia coli (ATCC 25922) should produce a red color.[7]
- **Negative Control:** Klebsiella pneumoniae (ATCC 13883) or Enterobacter aerogenes should result in a yellow color.[7]

Limitations of the Methyl Red Test

While the MR test is a valuable tool, it is important to be aware of its limitations to ensure accurate interpretation of results:

- **Incubation Time:** The test should not be read before 48 hours of incubation, as some organisms may not have produced sufficient acid, potentially leading to false-negative or equivocal results.[6] Conversely, some MR-negative organisms may initially produce acids, and a premature reading could result in a false-positive interpretation.[7]
- **Inoculum Size:** A heavy inoculum can inhibit bacterial growth and lead to invalid test results. [7]
- **Medium Composition:** The accuracy of the test can be influenced by the glucose concentration and the buffering capacity of the medium.[9]
- **Complementary Testing:** The MR test should not be used as a standalone test for bacterial identification. It is most effective when used as part of a battery of biochemical tests, such as the IMViC series, for a more comprehensive identification.[6]

Conclusion

The Methyl Red test remains a fundamental and highly informative assay in the differentiation of enteric bacteria. Its ability to distinguish between organisms based on their end-products of glucose fermentation provides crucial information for the presumptive identification of clinically and industrially important bacteria. By adhering to standardized protocols and understanding its limitations, researchers, scientists, and drug development professionals can effectively utilize the MR test as a reliable component of their microbial identification workflow.

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